2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)
Description
2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a quinoxaline-derived compound featuring a central quinoxaline core linked via sulfanediyl (-S-) bridges to two 1-(pyridin-2-yl)ethanone moieties. The quinoxaline scaffold is known for its aromaticity and electron-deficient nature, which facilitates interactions in coordination chemistry and biological systems . This compound is hypothesized to exhibit applications in medicinal chemistry (e.g., antimicrobial or antitumor activity) and materials science due to its conjugated system and functional groups.
Properties
Molecular Formula |
C22H16N4O2S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[3-(2-oxo-2-pyridin-2-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C22H16N4O2S2/c27-19(17-9-3-5-11-23-17)13-29-21-22(26-16-8-2-1-7-15(16)25-21)30-14-20(28)18-10-4-6-12-24-18/h1-12H,13-14H2 |
InChI Key |
MJKILBPXJBLOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=CC=N3)SCC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with pyridinyl ethanone in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1.1. Nucleophilic Substitution via Bis-Bromoacetyl Precursors
The synthesis involves a bis-bromoacetyl quinoxaline intermediate reacting with 2-mercapto-1-(pyridin-2-yl)ethanone under basic conditions (e.g., sodium ethoxide in ethanol). This method parallels the preparation of bis(thieno[2,3-b]pyridines) reported in :
-
Step 1: Bromination of a diacetyl quinoxaline derivative (e.g., 1,1'-(quinoxaline-2,3-diyl)diethanone) using N-bromosuccinimide (NBS) in acetonitrile yields the bis-bromoacetyl intermediate.
-
Step 2: Reaction with 2-mercapto-1-(pyridin-2-yl)ethanone in ethanol containing sodium ethoxide at reflux (5–6 hours) forms the sulfanediyl bridges via nucleophilic substitution.
Key Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Base | Sodium ethoxide (2 eq) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 5–6 hours |
| Yield | 69–72% (similar systems) |
2.1. Ketone Transformations
The ethanone groups undergo classical ketone reactions:
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts ketones to secondary alcohols.
-
Condensation: Reaction with hydrazines forms hydrazones, useful in coordination chemistry .
-
Nucleophilic Addition: Grignard reagents or organolithium compounds yield tertiary alcohols.
2.2. Pyridine Coordination Chemistry
The pyridinyl nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Ir, Ru). For example, cyclometalated iridium(III) complexes derived from similar quinoxalines exhibit photodynamic therapy applications .
2.3. Sulfur Oxidation
The sulfanediyl bridges are susceptible to oxidation:
-
Mild Conditions: H₂O₂ or NaIO₄ oxidizes sulfides to sulfoxides.
-
Strong Conditions: Prolonged exposure to HNO₃ forms sulfones, altering electronic properties .
Spectroscopic Characterization
Data from analogous compounds ( ) suggest the following for the target compound:
IR Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1670–1690 | C=O stretch (ketone) |
| 1590–1610 | C=N stretch (quinoxaline) |
| 690–710 | C-S stretch |
¹H NMR (DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 2.50–2.60 (s) | CH₃ (ethanone) |
| 7.20–8.50 (m) | Aromatic protons (quinoxaline, pyridine) |
| 4.30–4.50 (s) | SCH₂ (if present in intermediates) |
Mass Spectrometry
-
Molecular ion peak: m/z ≈ 500–550 (exact mass dependent on substituents).
Challenges and Limitations
Scientific Research Applications
Biological Activities
Research indicates that quinoxaline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies have demonstrated that quinoxaline derivatives can inhibit the growth of various cancer cell lines, including non-small-cell lung cancer (A549 cells) and pancreatic cancer cells . The compound's structure allows it to interact with biological targets involved in cell proliferation and survival.
- Antimicrobial Properties : Quinoxaline derivatives have shown promise as antimicrobial agents against various pathogens. Their ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to their effectiveness .
- Neuroprotective Effects : Certain quinoxalines have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives in biological systems:
- Inhibition of Cancer Cell Proliferation : A study synthesized a series of quinoxaline compounds and evaluated their effects on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents .
- Antimicrobial Activity Assessment : Research involving the screening of various quinoxaline derivatives against bacterial strains revealed significant antimicrobial activity, particularly against Gram-positive bacteria. This highlights their potential as lead compounds for antibiotic development .
- Neuroprotective Mechanisms : Investigations into the neuroprotective effects of specific quinoxalines showed reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a mechanism by which these compounds could mitigate neuronal damage .
Data Table: Biological Activities of Quinoxaline Derivatives
| Activity Type | Compound Example | Target Organism/Cell Type | Efficacy |
|---|---|---|---|
| Anticancer | 2,3-Dialkenyl-substituted quinoxalines | A549 Lung Cancer Cells | Dose-dependent inhibition |
| Antimicrobial | Quinoxaline derivatives | Gram-positive bacteria | Significant activity |
| Neuroprotective | Specific quinoxalines | Neuronal cell cultures | Reduced oxidative stress |
Mechanism of Action
The mechanism of action of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline and pyridinyl groups can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents or linker groups:
Physicochemical Properties
Biological Activity
The compound 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a novel derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be illustrated as follows:
This structure features a quinoxaline core linked by sulfanediyl groups to pyridine-derived ethanone moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, compounds structurally similar to 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple quinoxaline derivatives:
- Compound A (similar structure) exhibited MIC values ranging from 0.25 to 1 mg/L against Staphylococcus aureus and Enterococcus faecalis.
- Compound B demonstrated superior activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant strains (VRE).
The results indicated that the tested quinoxaline derivatives could potentially serve as alternatives to conventional antibiotics due to their effectiveness against resistant strains .
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral properties. Notably, a related compound was found to inhibit poliovirus RNA synthesis in vitro and in vivo without affecting viral attachment or penetration.
The antiviral mechanism appears to involve interference with late-stage viral assembly and maturation processes. This suggests that similar mechanisms may be applicable to 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) , warranting further investigation into its potential as an antiviral agent .
Anticancer Activity
Emerging research indicates that quinoxaline derivatives possess anticancer properties through various mechanisms, including DNA intercalation and inhibition of specific protein kinases.
In Vitro Studies
In vitro studies on cell lines such as HepG2 (hepatocellular carcinoma) have shown that quinoxaline derivatives can induce apoptosis. The interaction with the vascular endothelial growth factor receptor (VEGFR) has been identified as a key target in mediating these effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | VEGFR inhibition leading to apoptosis |
| PC-3 | 20 | DNA intercalation |
| SK-OV-3 | 25 | Protein kinase inhibition |
These findings suggest that 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) may exhibit similar anticancer activities .
Q & A
What are the established synthetic routes for 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone), and how do reaction conditions affect yield and purity?
Basic Research Question
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,3-bis(bromomethyl)quinoxaline with thiol-containing precursors like 1-(pyridin-2-yl)ethanethiol. For example, in analogous syntheses (e.g., sulfur-containing quinoxaline derivatives), refluxing in absolute ethanol with a 1:1.1 molar ratio of alkyl halide to thiol precursor for 2–3 hours yields products with ≥88% purity . Piperidine may be added as a catalyst to enhance reaction efficiency . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.
- Temperature : Reflux conditions (70–80°C) optimize nucleophilic displacement without side reactions.
- Stoichiometry : Excess thiol (10–20%) ensures complete substitution.
How can NMR spectroscopy confirm the structure of this compound, and what are the key spectral markers?
Basic Research Question
¹H and ¹³C NMR are critical for structural validation. Key spectral features include:
- Pyridinyl protons : Distinct splitting patterns (e.g., doublets at δ 8.5–8.7 ppm for pyridine H-6) .
- Quinoxaline protons : Aromatic signals between δ 7.2–8.0 ppm, with coupling constants indicating conjugation.
- Sulfanediyl bridges : Adjacent CH₂ groups appear as singlets (δ 3.8–4.2 ppm) due to restricted rotation.
- Carbonyl carbons : Sharp ¹³C signals at δ 190–200 ppm confirm ketone functionality .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and verify connectivity between quinoxaline, sulfanediyl, and pyridinyl moieties.
What challenges arise in analyzing sulfur-containing quinoxaline derivatives via mass spectrometry, and how can they be mitigated?
Advanced Research Question
Sulfur atoms and aromatic systems complicate MS analysis:
- Fragmentation complexity : Sulfur bridges lead to extensive in-source decay, obscuring molecular ion peaks. Use soft ionization techniques (e.g., ESI+) to preserve the parent ion .
- Isotopic interference : Natural ³⁴S abundance (4.2%) creates isotopic clusters. High-resolution MS (HRMS) with >50,000 resolving power distinguishes M+2 peaks from adducts .
- Matrix effects : In environmental samples, co-eluting compounds suppress ionization. Solid-phase extraction (SPE) with C18 cartridges improves selectivity .
What strategies resolve contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies in melting points (e.g., 136–137°C vs. 208–209°C for related derivatives) often stem from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) yield different crystal forms. Use X-ray diffraction (XRPD) to identify polymorphs .
- Impurity profiles : Trace solvents or unreacted precursors lower observed melting points. Validate purity via HPLC (≥99%) with a C18 column and UV detection at 254 nm .
- Stereochemical variations : Cis/trans isomerism in sulfanediyl bridges alters thermal stability. NOESY NMR can confirm spatial arrangements .
How does the electronic environment of the pyridinyl groups influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The pyridinyl moiety acts as an electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates:
- Suzuki coupling : The para-position of the pyridine ring facilitates Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C for 12 hours .
- Chelation effects : Pyridinyl nitrogen coordinates metal catalysts (e.g., CuI in Ullmann reactions), accelerating C–S bond formation. Optimize ligand-to-metal ratios (e.g., 2:1 L-proline/CuI) to prevent deactivation .
What methods determine trace levels of this compound in environmental samples?
Advanced Research Question
For environmental analysis (e.g., water or plant materials):
- Spectrophotometry : Derivatize with N',N'''-(propane-1,3-diylbis(sulfanediyl))bis(2-hydroxybenzohydrazide) (BAPSSHZ) to form a colored Ni(II) complex. Detect at λ = 450 nm with a LOD of 0.2 ppm .
- LC-MS/MS : Use a reversed-phase column (Zorbax Eclipse Plus C18) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 450 → 312 (quantifier) and 450 → 285 (qualifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
